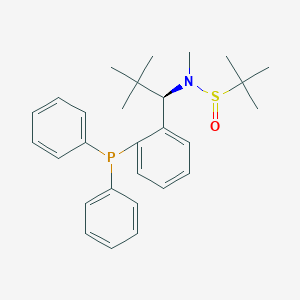![molecular formula C10H7F2NO3 B12869356 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869356.png)
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 5-(difluoromethoxy)benzoxazole with ethanone under specific conditions. One common method includes the use of a refluxing solvent such as acetonitrile (MeCN) for an extended period (4-38 hours) to achieve the desired product . The reaction may also involve the use of catalysts or reagents like phosphorous oxychloride to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Wirkmechanismus
The mechanism of action of 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the biological system under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone include other oxazole derivatives such as:
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
- 2-methoxybenzo[d]oxazole
Uniqueness
The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other oxazole derivatives. This makes it valuable in specific applications where these unique properties are advantageous.
Eigenschaften
Molekularformel |
C10H7F2NO3 |
|---|---|
Molekulargewicht |
227.16 g/mol |
IUPAC-Name |
1-[5-(difluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H7F2NO3/c1-5(14)9-13-7-4-6(15-10(11)12)2-3-8(7)16-9/h2-4,10H,1H3 |
InChI-Schlüssel |
HIFORKFGEVFTFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


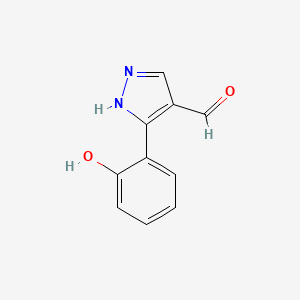
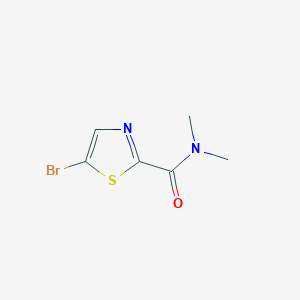


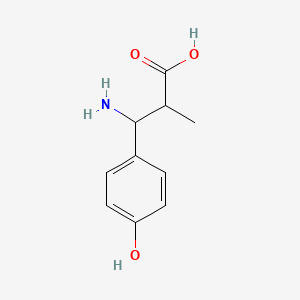


![(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
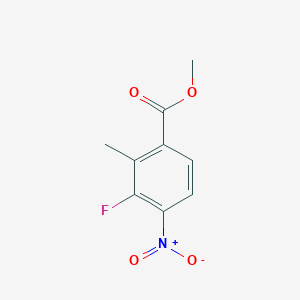
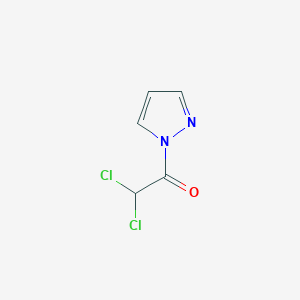
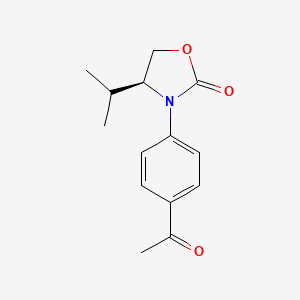
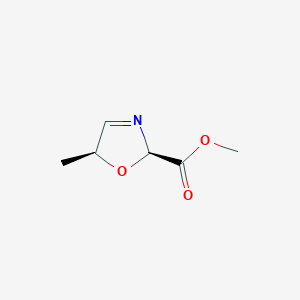
![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
